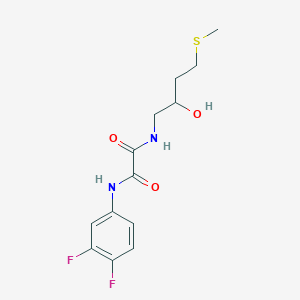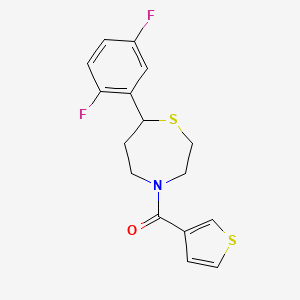
N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide, also known as DFOB, is a novel iron chelator that has gained significant attention in recent years due to its potential therapeutic applications. Iron chelators are compounds that bind to iron ions, preventing their participation in redox reactions and subsequent formation of reactive oxygen species (ROS). DFOB has been shown to have a high affinity for iron ions and is currently being investigated for its potential use in treating various diseases, including cancer, neurodegenerative disorders, and iron overload disorders.
Mécanisme D'action
N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide acts as an iron chelator by binding to iron ions and preventing their participation in redox reactions. This leads to a reduction in ROS levels, which can cause damage to cellular structures and DNA. N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide also has a high affinity for iron ions, allowing it to effectively remove excess iron from the body.
Biochemical and Physiological Effects:
N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide induces apoptosis by activating caspase-3 and reducing Bcl-2 expression. In neurodegenerative disorders, N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide protects against oxidative stress by reducing ROS levels and increasing antioxidant activity. In iron overload disorders, N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide effectively removes excess iron from the body, reducing the risk of iron-related damage to organs and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide in lab experiments is its high affinity for iron ions, which allows for effective chelation of iron. However, N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide can also be toxic at high concentrations, which can limit its use in certain experiments. Additionally, N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide is not effective against all types of cancer cells, which may limit its use in cancer research.
Orientations Futures
There are several potential future directions for research on N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide. One area of interest is the development of more potent and selective iron chelators that can effectively target specific types of cancer cells. Another area of interest is the use of N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Finally, the potential use of N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide in treating other diseases, such as Alzheimer's disease or Parkinson's disease, is an area of active research.
Méthodes De Synthèse
The synthesis of N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide involves the reaction of 3,4-difluoroaniline with 2-hydroxy-4-methylsulfanylbutyric acid, followed by the addition of oxalyl chloride and subsequent reaction with ammonia. The resulting product is then purified by column chromatography to yield N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide in high purity and yield.
Applications De Recherche Scientifique
N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide has been extensively studied for its potential therapeutic applications. In cancer research, N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing ROS levels. In neurodegenerative disorders, N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide has been shown to protect against oxidative stress and improve cognitive function. In iron overload disorders, N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide has been used as a chelation therapy to remove excess iron from the body.
Propriétés
IUPAC Name |
N'-(3,4-difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O3S/c1-21-5-4-9(18)7-16-12(19)13(20)17-8-2-3-10(14)11(15)6-8/h2-3,6,9,18H,4-5,7H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKQQKBZZVSMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3,4-difluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2443079.png)

![ethyl 2-{2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2443082.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2443083.png)
![N-(3-ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2443087.png)


![3-[(4-Bromophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2443093.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2443094.png)
![3,3-Dimethyl-1-[3-(propan-2-yl)-1,2-oxazole-5-carbonyl]piperidine-2-carbonitrile](/img/structure/B2443095.png)
![Tert-butyl N-[1-(thietan-3-yl)azetidin-3-yl]carbamate](/img/structure/B2443098.png)
![[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2443099.png)

![N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2443102.png)